4-(Difluormethyl)pyridin-2-amin

Übersicht

Beschreibung

4-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2 . It has a molecular weight of 144.12 g/mol . This compound is used as a key intermediate for the preparation of numerous protein kinase inhibitors and clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .

Synthesis Analysis

The synthesis of 4-(Difluoromethyl)pyridin-2-amine starts from 2,2-difluoroacetic anhydride. An efficient five-step and two-pot procedure has been developed to prepare this compound . This procedure avoids using amination in sealed vessels .Molecular Structure Analysis

The InChI code for 4-(Difluoromethyl)pyridin-2-amine isInChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) . The Canonical SMILES is C1=CN=C(C=C1C(F)F)N . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethyl)pyridin-2-amine include a molecular weight of 144.12 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 108 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen

Synthese von Liganden

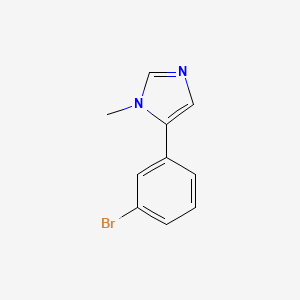

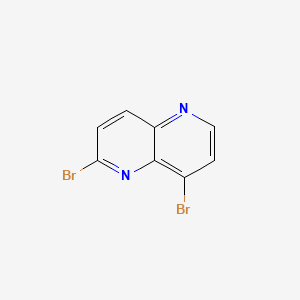

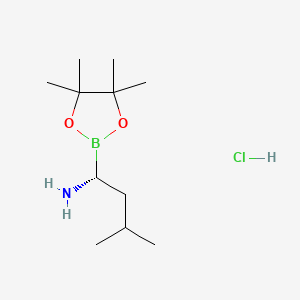

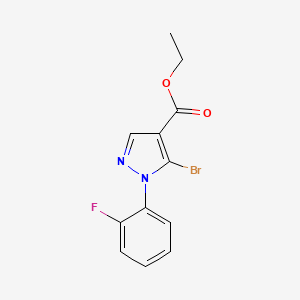

4-(Difluormethyl)pyridin-2-amin kann bei der Synthese von trifluormethylsubstituierten Di(pyridin-2-yl)amin-basierten Liganden verwendet werden {svg_1}. Diese Liganden werden aus 2-Brom-5-(trifluormethyl)pyridin und entsprechenden aromatischen Aminen über eine Pd-katalysierte Aminierungsreaktion erhalten {svg_2}.

Supramolekulare Chemie

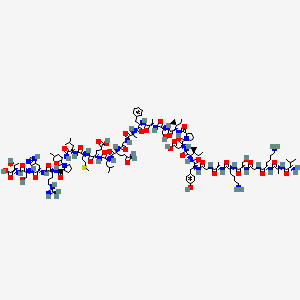

Bis(pyridin-2-yl)amin (dpa) und seine Derivate, die unter Verwendung von this compound synthetisiert werden können, finden breite Anwendung in der supramolekularen Chemie {svg_3}.

Katalyse

Diese dpa-Derivate finden auch Anwendung in der Katalyse {svg_4}. Sie können als Katalysatoren in verschiedenen chemischen Reaktionen wirken und die Reaktionsgeschwindigkeit erhöhen.

Ionen-Sensorik

dpa-Derivate werden in der Ionen-Sensorik verwendet {svg_5}. Sie können das Vorhandensein bestimmter Ionen in einer Lösung nachweisen, was in vielen wissenschaftlichen und industriellen Prozessen entscheidend ist.

Lumineszierende Eigenschaften

Metallkomplexe von Bis(pyridin-2-yl)amin-basierten Liganden zeigen lumineszierende Eigenschaften {svg_6}. Dies macht sie nützlich bei der Entwicklung von Lichtemittierenden Geräten.

Zytotoxische Aktivität und DNA-Bindung

Diese Metallkomplexe besitzen auch zytotoxische Aktivität und können an DNA-Moleküle binden {svg_7}. Diese Eigenschaft ist besonders nützlich im Bereich der medizinischen Chemie und der Arzneimittelentwicklung.

Difluormethylierungsverfahren

This compound wird in Difluormethylierungsverfahren verwendet, die auf der Bildung von X–CF2H-Bindungen basieren {svg_8}. Dieses Forschungsgebiet hat von der Erfindung mehrerer Difluormethylierungsreagenzien profitiert {svg_9}.

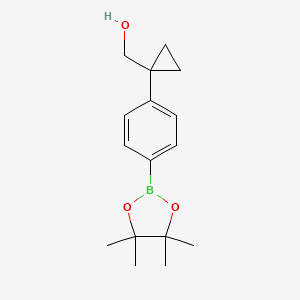

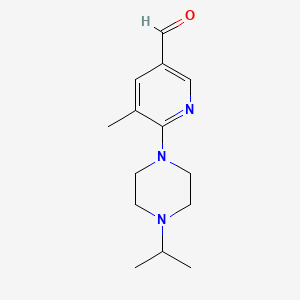

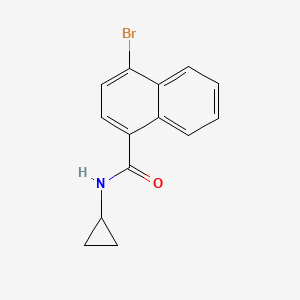

Herstellung von Proteinkinase-Inhibitoren

Eine neue, skalierbare, schnelle, hochproduktive und praktische Synthese von this compound liefert ein Schlüsselzwischenprodukt für die Herstellung zahlreicher Proteinkinase-Inhibitoren {svg_10} {svg_11}. Diese Inhibitoren sind entscheidend bei der Behandlung verschiedener Krankheiten, darunter Krebs.

Wirkmechanismus

Target of Action

The primary targets of 4-(Difluoromethyl)pyridin-2-amine are phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These proteins play a crucial role in cellular processes such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer therapies .

Mode of Action

4-(Difluoromethyl)pyridin-2-amine interacts with its targets, PI3K and mTOR kinase, by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cellular processes they control.

Biochemical Pathways

The inhibition of PI3K and mTOR kinase by 4-(Difluoromethyl)pyridin-2-amine affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation and growth. When PI3K is inhibited, it prevents the production of PIP3, a product of PI3K. This, in turn, inhibits the activation of AKT, preventing the activation of mTOR, which can lead to decreased cell growth and proliferation .

Result of Action

The result of the action of 4-(Difluoromethyl)pyridin-2-amine is a decrease in cell growth and proliferation due to the inhibition of the PI3K/AKT/mTOR pathway . This makes it a potential candidate for use in cancer therapies.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNARPJWYBRIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346536-47-7 | |

| Record name | 4-(difluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Why is 4-(Difluoromethyl)pyridin-2-amine of interest to researchers developing kinase inhibitors?

A: 4-(Difluoromethyl)pyridin-2-amine serves as a crucial intermediate in synthesizing various protein kinase inhibitors. These inhibitors target specific kinases like phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, which are often dysregulated in diseases like cancer and neurological disorders [, ]. The compound's structure allows for further modifications, enabling researchers to fine-tune the activity, potency, and selectivity of the resulting kinase inhibitors.

Q2: What are the advantages of the newly developed synthetic route for 4-(Difluoromethyl)pyridin-2-amine?

A: A recent study [] outlines a novel synthetic route for producing 4-(Difluoromethyl)pyridin-2-amine that boasts several advantages over previous methods. This five-step, two-pot procedure utilizes readily available 2,2-difluoroacetic anhydride as a starting material and eliminates the need for a sealed vessel amination process, enhancing safety and scalability. The optimized route delivers high yields and has been successfully implemented for large-scale production, highlighting its practicality for research and potential commercial applications.

Q3: Can you provide an example of how 4-(Difluoromethyl)pyridin-2-amine has been utilized in developing a specific drug candidate?

A: Researchers have successfully utilized 4-(Difluoromethyl)pyridin-2-amine in the development of PQR620, a highly potent and selective mTORC1/2 inhibitor []. This drug candidate demonstrates promising anti-tumor effects in preclinical studies and exhibits favorable brain penetration, suggesting potential applications in treating various cancers and neurological disorders like Tuberous Sclerosis Complex (TSC) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)